2-Butylbutanedioic acid

Description

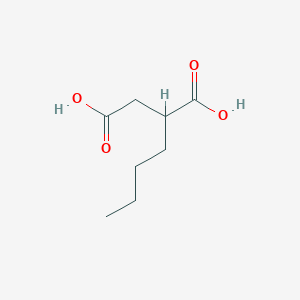

Structure

3D Structure

Properties

IUPAC Name |

2-butylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-2-3-4-6(8(11)12)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPLHDNLGYOSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388742 | |

| Record name | n-butylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1457-39-2 | |

| Record name | n-butylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Butylbutanedioic Acid: A Guide for Advanced Practitioners

An In-depth Technical Guide:

Introduction

2-Butylbutanedioic acid, also known as 2-butylsuccinic acid, is a dicarboxylic acid featuring a butyl group attached to the succinic acid backbone. This structure serves as a valuable building block in various chemical applications, from the development of novel polymers and biodegradable materials to its role as a key intermediate in the synthesis of pharmacologically active molecules and fine chemicals.[1][2] The precise control over its synthesis, particularly regarding stereochemistry, is paramount for its effective use in fields like drug development where enantiomeric purity can dictate biological activity.[3][4]

This guide provides an in-depth exploration of the core synthetic methodologies for 2-Butylbutanedioic acid, designed for researchers and drug development professionals. It moves beyond simple procedural descriptions to elucidate the underlying chemical principles, the rationale behind experimental choices, and the practical considerations for each major synthetic route.

Chapter 1: Synthesis via Alkylation of Succinate Esters

The alkylation of succinate esters is one of the most direct and widely employed methods for synthesizing 2-substituted succinic acids. The strategy hinges on the generation of a carbanion (enolate) at the α-carbon of a succinate diester, which then acts as a nucleophile to displace a halide from a butyl-containing electrophile.

Mechanistic Principles and Strategic Considerations

The core of this method is the deprotonation of a C-H bond adjacent to one of the carbonyl groups in the succinate ester. The acidity of this proton (pKa ≈ 25 in DMSO for diethyl succinate) necessitates the use of a strong, non-nucleophilic base to generate the enolate in a significant concentration without competing side reactions like saponification.

Choice of Base: The selection of the base is critical.

-

Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) are common choices, particularly in polar aprotic solvents like DMF or THF.[5][6] They are cost-effective but can sometimes lead to equilibrium mixtures and side reactions if conditions are not carefully controlled.

-

Lithium Diisopropylamide (LDA) is a powerful, non-nucleophilic base that ensures rapid and quantitative conversion to the enolate at low temperatures (e.g., -78 °C). This is often the preferred method for minimizing side reactions and achieving high yields, especially for sensitive substrates.

Choice of Substrate: Diethyl or dimethyl succinate are common starting materials. However, using a bulkier ester like di-tert-butyl succinate can offer advantages. The tert-butyl groups can be removed under acidic conditions, which are often milder than the saponification conditions required for methyl or ethyl esters, thereby protecting other sensitive functional groups in the molecule.[7][8]

Experimental Protocol: Alkylation of Diethyl Succinate

This protocol describes a representative procedure for the synthesis of diethyl 2-butylbutanedioate, which can be subsequently hydrolyzed to the target diacid.

Step 1: Enolate Formation

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) suspended in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl succinate (1.0 equivalent) in anhydrous THF via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour or until hydrogen evolution ceases. This indicates the formation of the sodium enolate.

Step 2: Alkylation

-

Cool the reaction mixture back to 0 °C.

-

Add 1-bromobutane (1.2 equivalents) dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

Step 3: Work-up and Purification

-

Cool the mixture to room temperature and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure diethyl 2-butylbutanedioate.

Step 4: Hydrolysis to 2-Butylbutanedioic Acid

-

Dissolve the purified diethyl 2-butylbutanedioate in ethanol.

-

Add an aqueous solution of sodium hydroxide (NaOH, 2.5 equivalents) and heat the mixture to reflux for 4 hours.

-

Cool the solution, remove the ethanol under reduced pressure, and dilute the remaining aqueous solution with water.

-

Wash with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid (HCl) while cooling in an ice bath.

-

Extract the acidified solution with ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over Na₂SO₄, and evaporate the solvent to yield 2-Butylbutanedioic acid, which can be further purified by recrystallization.

Workflow and Data Summary

The overall workflow for this synthesis is depicted below.

Caption: Workflow for 2-Butylbutanedioic acid via succinate alkylation.

| Parameter | Condition/Value | Rationale |

| Base | NaH, NaOEt, LDA | Strong base required to deprotonate the α-carbon. |

| Electrophile | 1-Bromobutane, 1-Iodobutane | Primary halide for efficient Sₙ2 reaction. |

| Solvent | THF, DMF | Aprotic solvent to solvate the cation and not interfere with the base. |

| Temperature | 0 °C to Reflux | Initial cooling controls the exothermic deprotonation; heating drives alkylation to completion. |

| Yield (Ester) | 60-85% | Dependent on base, solvent, and reaction time. |

| Yield (Acid) | >90% (from ester) | Hydrolysis is typically a high-yielding step. |

Chapter 2: Synthesis via Michael Addition

The Michael addition, or conjugate addition, offers a powerful alternative for forming the crucial carbon-carbon bond.[9] This method involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[10][11] For the synthesis of 2-butylbutanedioic acid, this can be approached in two ways:

-

Butyl nucleophile + Succinate-derived acceptor: A butyl-containing nucleophile (e.g., a butyl organocuprate) adds to an unsaturated succinate derivative like diethyl maleate or fumarate.

-

Succinate-derived nucleophile + Butyl-containing acceptor: An enolate of a malonic ester derivative adds to a butyl-containing α,β-unsaturated ester.

The first approach is generally more direct and common for this specific target.

Mechanistic Principles

Organocuprates, such as lithium dibutylcuprate (a Gilman reagent), are "soft" nucleophiles and exhibit a strong preference for 1,4-conjugate addition over 1,2-direct addition to the carbonyl carbon.[11][12] The reaction proceeds by the addition of the butyl group to the β-carbon of the α,β-unsaturated ester, generating a resonance-stabilized enolate intermediate. This intermediate is then protonated during the aqueous work-up to give the final saturated product.

Caption: Mechanism of Michael addition for 2-butylbutanedioate synthesis.

Experimental Protocol: Organocuprate Addition to Diethyl Maleate

Step 1: Preparation of Lithium Dibutylcuprate

-

In a flame-dried, nitrogen-purged flask, dissolve copper(I) iodide (CuI, 1.0 equivalent) in anhydrous THF at -40 °C.

-

Slowly add a solution of n-butyllithium (n-BuLi, 2.0 equivalents) in hexanes. The solution will typically change color, indicating the formation of the Gilman reagent, [Bu₂Cu]Li. Maintain the temperature below -30 °C.

Step 2: Conjugate Addition

-

In a separate flask, dissolve diethyl maleate (1.0 equivalent) in anhydrous THF and cool to -78 °C.

-

Transfer the prepared organocuprate solution to the diethyl maleate solution via a cannula, keeping the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for 2-3 hours.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue (indicating complexation of copper salts).

-

Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting diethyl 2-butylbutanedioate by vacuum distillation.

Step 4: Hydrolysis

-

Hydrolyze the purified ester to 2-butylbutanedioic acid using the procedure described in Chapter 1.2, Step 4.

Data Comparison: Alkylation vs. Michael Addition

| Feature | Alkylation of Succinate | Michael Addition (Organocuprate) |

| Key Reagents | Strong Base (NaH, LDA), Butyl Halide | n-BuLi, CuI, α,β-Unsaturated Ester |

| Temperature | 0 °C to Reflux | -78 °C to Room Temp |

| Advantages | Uses common, stable reagents. One-pot ester functionalization. | High selectivity for 1,4-addition. Milder conditions for the addition step. |

| Disadvantages | Can have competing elimination/dialkylation. | Requires preparation of sensitive organometallic reagents. |

| Stereocontrol | Can be adapted for diastereoselective synthesis.[13] | Can be made enantioselective with chiral ligands. |

Chapter 3: The Stobbe Condensation Route

The Stobbe condensation is a specific base-catalyzed condensation between a succinic ester and a ketone or aldehyde to form an alkylidene succinic acid or ester.[5][14] For the synthesis of 2-butylbutanedioic acid, butanal would be condensed with diethyl succinate. The resulting unsaturated product is then hydrogenated to yield the target molecule.

Mechanism and Workflow

The reaction is typically initiated by a strong base like potassium tert-butoxide. It proceeds through a γ-lactone intermediate which undergoes ring-opening to give the thermodynamically stable carboxylate salt of the alkylidene succinic acid monoester. After esterification of the free acid, the double bond is reduced via catalytic hydrogenation.

Caption: Synthesis of 2-Butylbutanedioic Acid via Stobbe Condensation.

Experimental Protocol Outline

Step 1: Stobbe Condensation

-

A mixture of diethyl succinate and butanal is added to a solution of potassium tert-butoxide in tert-butanol at room temperature.

-

The reaction is stirred for several hours before being worked up by acidification and extraction to isolate the alkylidene succinic acid/ester product.

Step 2: Esterification (if necessary)

-

The crude product from Step 1 is esterified under standard Fischer esterification conditions (e.g., ethanol, catalytic H₂SO₄) to ensure a uniform diester for the next step.

Step 3: Catalytic Hydrogenation

-

The unsaturated diester is dissolved in a suitable solvent like ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added.[15]

-

The mixture is subjected to a hydrogen atmosphere (from balloon pressure to several atmospheres in a Parr shaker) and stirred until hydrogen uptake ceases.[16]

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the saturated diester.

Step 4: Hydrolysis

-

The resulting diethyl 2-butylbutanedioate is hydrolyzed to the final diacid as previously described.

Chapter 4: Asymmetric Synthesis Strategies

For applications in drug development, achieving high enantiomeric purity is often mandatory. The synthesis of a specific enantiomer of 2-butylbutanedioic acid, such as (2R)-2-butylbutanedioic acid, requires stereocontrolled methods.[17]

Approaches to Enantioselectivity:

-

Chiral Auxiliaries: A chiral alcohol can be used to form a chiral succinate ester. The steric bulk of the auxiliary directs the alkylation to one face of the enolate, leading to a diastereoselective reaction. Subsequent removal of the auxiliary yields the enantioenriched product.

-

Catalytic Asymmetric Synthesis: A chiral catalyst can be used to control the stereochemistry of the key bond-forming step. For instance, a chiral phase-transfer catalyst could be used in the alkylation reaction, or a chiral ligand on a metal catalyst could be used in an asymmetric Michael addition or hydrogenation.[18][19]

-

Enzymatic Resolution: A racemic mixture of 2-butylbutanedioic acid or its ester can be subjected to an enzyme (e.g., a lipase) that selectively reacts with one enantiomer, allowing for the separation of the two.

References

-

Kofron, W. G., & Wideman, L. G. (1974). Specific synthesis and selective alkylation and condensation of monoesters of substituted succinic acids. The Journal of Organic Chemistry. [Link]

-

Baek, S.-Y., Kim, Y.-W., et al. (2011). Synthesis and Lubricating Properties of Succinic Acid Alkyl Ester Derivatives. Semantic Scholar. [Link]

- Biagini, P., et al. (2002). Process for preparing alkylidene substituted succinic acid esters.

- Biagini, P., et al. (2007). Process for preparing alkylene substituted succinic acid esters.

-

Wojcik, B., & Adkins, H. (1933). Alkylation of Acetoacetic, Malonic and Succinic Esters. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. Request PDF. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

-

Wikipedia. (n.d.). Michael addition reaction. [Link]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]

-

ResearchGate. (2015). A Practical Approach for Enantio- and Diastereocontrol in the Synthesis of 2,3-Disubstituted Succinic Acid Esters. [Link]

-

Xu, J. H., et al. (2009). Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases. PubMed. [Link]

-

MDPI. (2019). Synthesis, Properties of Biodegradable Poly(Butylene Succinate-co-Butylene 2-Methylsuccinate) and Application for Sustainable Release. [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

- Pielartzik, H., et al. (1999). Process for the preparation of di-tert-butyl succinate.

-

PubChem. (n.d.). (2r)-2-Butylbutanedioic Acid. [Link]

-

PubMed Central. (2023). Succinic Acid Production by Engineered Mannheimia succiniciproducens and Its Use in Chemoenzymatic Poly(Butylene Succinate) Synthesis. [Link]

-

NIH. (2019). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. [Link]

-

PubMed Central. (2023). Copper-catalyzed enantioselective synthesis of γ-butenolides via radical diversification of allenoic acid. [Link]

-

Zaragoza, F. (2019). Carboxylic Acids to Alcohols, Part 2: Hydrogenation. YouTube. [Link]

-

ChemistryViews. (2023). Enantioselective Synthesis of Cyclobutanes. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Succinic Acid Production by Engineered Mannheimia succiniciproducens and Its Use in Chemoenzymatic Poly(Butylene Succinate) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2002098837A1 - Process for preparing alkylidene substituted succinic acid esters - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. US5914426A - Process for the preparation of di-tert-butyl succinate - Google Patents [patents.google.com]

- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. CN100349850C - Process for preparing alkylene substituted succinic acid esters - Google Patents [patents.google.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. youtube.com [youtube.com]

- 17. (2r)-2-Butylbutanedioic Acid | C8H14O4 | CID 92201348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Copper-catalyzed enantioselective synthesis of γ-butenolides via radical diversification of allenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Butylbutanedioic Acid

Introduction

2-Butylbutanedioic acid, also known as butylsuccinic acid, is a dicarboxylic acid with significant potential in various scientific and industrial fields. Its structure, featuring a butyl group attached to a succinic acid backbone, imparts unique physicochemical properties that make it a valuable building block in organic synthesis, a candidate for polymer development, and a subject of interest in drug discovery. Understanding these core properties is paramount for researchers, scientists, and drug development professionals seeking to harness its capabilities. This guide provides a comprehensive overview of the molecular structure, key physicochemical parameters, and validated experimental protocols for the characterization of 2-butylbutanedioic acid.

Molecular and Structural Properties

2-Butylbutanedioic acid is a derivative of butanedioic (succinic) acid. The presence of a butyl substituent introduces a chiral center at the C2 position, meaning it can exist as two distinct enantiomers, (R)-2-butylbutanedioic acid and (S)-2-butylbutanedioic acid, as well as in a racemic mixture.

-

Chemical Formula: C8H14O4[1]

-

Canonical SMILES: CCCCC(CC(=O)O)C(=O)O

-

InChIKey: WOPLHDNLGYOSPG-UHFFFAOYSA-N

The dicarboxylic acid nature of the molecule, combined with the aliphatic butyl chain, dictates its solubility, acidity, and interaction with other molecules, which are critical considerations for its application in complex systems.

Core Physicochemical Properties

A summary of the key physicochemical properties of 2-butylbutanedioic acid is presented below. These values are essential for predicting its behavior in various environments, from reaction vessels to biological systems.

| Property | Value | Source |

| Molecular Weight | 174.19 g/mol | PubChem[1][2] |

| XLogP3 | 1.2 | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 2 | PubChem (Computed)[1][2] |

| Hydrogen Bond Acceptors | 4 | PubChem (Computed)[1][2] |

| Rotatable Bond Count | 5 | PubChem (Computed)[1][2] |

| Topological Polar Surface Area | 74.6 Ų | PubChem (Computed)[1][2] |

Note: Experimental data for properties like melting point, boiling point, and pKa are not consistently available in public databases and require experimental determination.

Experimental Protocols for Characterization

To ensure scientific integrity, the following protocols are provided as self-validating systems for determining the critical physicochemical properties of 2-butylbutanedioic acid.

Determination of Aqueous Solubility via the Shake-Flask Method

Causality: The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[3] This is crucial in drug development, as poor aqueous solubility can hinder bioavailability and lead to unreliable in vitro testing results.[4][5]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 2-butylbutanedioic acid to a series of vials containing a precise volume of a relevant aqueous buffer (e.g., phosphate-buffered saline at pH 7.4). The presence of excess solid is essential to ensure saturation is achieved.[6]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure the system reaches equilibrium.[6]

-

Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. To separate the solid from the saturated solution, either centrifuge the samples or filter them using a syringe filter (e.g., 0.45 µm pore size).[4] Care must be taken to avoid precipitation during this step.[6]

-

Quantification: Accurately dilute an aliquot of the clear supernatant. Analyze the concentration of 2-butylbutanedioic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the analyte in the saturated solution and report the solubility in units such as mg/mL or µg/mL.

Determination of pKa by Potentiometric Titration

Causality: As a dicarboxylic acid, 2-butylbutanedioic acid has two distinct pKa values corresponding to the ionization of its two carboxyl groups. Potentiometric titration is a highly precise and accurate method for determining these values by monitoring pH changes upon the addition of a titrant.[7] The pKa values are critical as they dictate the charge state of the molecule at a given pH, which profoundly affects its solubility, lipophilicity, and interaction with biological targets.

Step-by-Step Methodology:

-

System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]

-

Sample Preparation: Accurately weigh and dissolve a sample of 2-butylbutanedioic acid in purified water to a known concentration (e.g., 1-10 mM). To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[8]

-

Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the measurement.[8]

-

Titration Execution: Begin stirring the solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[8]

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The two equivalence points, where the slope is steepest, correspond to the complete neutralization of the first and second carboxylic acid protons.

-

pKa Calculation: The pKa values are determined from the half-equivalence points. The pH at the point where half the volume of titrant required to reach the first equivalence point has been added is equal to pKa1. Similarly, the pH midway between the first and second equivalence points corresponds to pKa2.

Experimental Workflow for pKa Determination

The following diagram illustrates the logical flow of the potentiometric titration experiment for determining the two pKa values of 2-butylbutanedioic acid.

Caption: Workflow for pKa determination by potentiometric titration.

Applications and Implications in Research

The physicochemical properties of 2-butylbutanedioic acid are directly linked to its potential applications.

-

Polymer Synthesis: As a dicarboxylic acid, it can serve as a monomer for the synthesis of polyesters and polyamides. The butyl side chain can influence the polymer's properties, such as increasing its hydrophobicity and lowering its melting point compared to polymers made from unsubstituted succinic acid.[9][10]

-

Drug Development: The molecule can be used as a linker or spacer in prodrug design. Its pKa values and solubility are critical for designing compounds with optimal absorption, distribution, metabolism, and excretion (ADME) properties.[10]

-

Organic Synthesis: It serves as a versatile starting material for creating more complex molecules. The two carboxylic acid groups can be selectively modified to produce a variety of derivatives.[11]

Conclusion

2-Butylbutanedioic acid is a compound with a rich set of physicochemical properties that make it a molecule of significant interest for researchers. Its dicarboxylic nature, coupled with the influence of its butyl side chain, provides a unique profile for applications ranging from polymer chemistry to pharmaceutical sciences. The experimental protocols detailed in this guide offer a robust framework for the accurate and reliable characterization of this and similar molecules, ensuring the generation of high-quality data essential for advancing scientific research and development.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Available at: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Butanedioic acid, 2-butyl-2-hydroxy, dimethyl ester. Available at: [Link]

-

Roquette. (n.d.). Enabling sustainable materials with BIOSUCCINIUM® - bio succinic acid. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Microbial Succinic Acid, Its Polymer Poly(butylene succinate), and Applications. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Butenedioic acid (Z)-, dibutyl ester (CAS 105-76-0). Available at: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

The Chemical Company. (n.d.). Succinic Acid: Properties, Applications, and Industrial Significance. Available at: [Link]

-

Wikipedia. (n.d.). Succinic acid. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92201348, (2r)-2-Butylbutanedioic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13207311, 2-tert-Butylbutanedioic acid. Retrieved from [Link]

-

The Chemical Company. (n.d.). Succinic Acid. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of (2E)-2-butenedioic acid. Available at: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

Sources

- 1. (2r)-2-Butylbutanedioic Acid | C8H14O4 | CID 92201348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-tert-Butylbutanedioic acid | C8H14O4 | CID 13207311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. quora.com [quora.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. Succinic acid - Wikipedia [en.wikipedia.org]

- 11. thechemco.com [thechemco.com]

The Enigmatic Presence of 2-Butylbutanedioic Acid: A Technical Guide to Its Putative Natural Occurrence, Analysis, and Biological Significance

This technical guide delves into the scientific landscape surrounding 2-Butylbutanedioic acid, also known as 2-butylsuccinic acid. While direct evidence of its natural occurrence remains elusive in readily available literature, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals by providing a robust framework for its potential discovery, analysis, and biological relevance. By examining the broader class of alkylated dicarboxylic acids, we can infer a plausible narrative for the existence and function of this specific molecule.

Introduction: The Allure of Branched-Chain Dicarboxylic Acids

Dicarboxylic acids are fundamental metabolites in numerous biological pathways, with succinic acid being a central player in the citric acid cycle.[1][2] The introduction of alkyl branches to these molecules, creating compounds like 2-Butylbutanedioic acid, can significantly alter their chemical properties and biological activities. While the natural occurrence of many long-chain and branched-chain dicarboxylic acids has been established in various organisms, including bacteria and fungi, and as biomarkers in certain metabolic disorders, the specific case of 2-Butylbutanedioic acid beckons further investigation.[3] This guide will explore the hypothetical origins, analytical strategies for detection, and potential biological roles of this intriguing molecule.

Postulated Natural Occurrence and Biosynthesis

While no definitive natural sources of 2-Butylbutanedioic acid have been documented in peer-reviewed literature to date, its existence as a natural product is plausible based on established metabolic pathways for similar compounds.

Microbial Origins

Microorganisms are a prolific source of diverse organic acids. Branched-chain dicarboxylic acids have been identified in the metabolic products of various bacteria.[3] For instance, certain bacteria are known to produce a series of alkyl- and alkenyl-itaconates.[4] The biosynthesis of 2-Butylbutanedioic acid in microorganisms could potentially arise from the metabolism of branched-chain fatty acids or amino acids.

A Hypothetical Biosynthetic Pathway

A plausible route for the formation of 2-Butylbutanedioic acid is through the ω-oxidation of a branched-chain fatty acid precursor, followed by β-oxidation. This pathway is known to produce various dicarboxylic acids in microorganisms.[5][6] The process would initiate with a C8 branched-chain fatty acid, which undergoes oxidation at its terminal methyl group (ω-oxidation) to form a dicarboxylic acid. Subsequent rounds of β-oxidation could then yield 2-Butylbutanedioic acid.

Caption: Hypothetical biosynthetic pathway for 2-Butylbutanedioic acid.

Analytical Methodologies for Detection and Quantification

The detection and quantification of 2-Butylbutanedioic acid in complex biological matrices necessitate sensitive and specific analytical techniques. The methods developed for other organic and dicarboxylic acids are directly applicable.[3][6][7]

Sample Preparation and Extraction

A critical first step is the efficient extraction of the analyte from the biological sample (e.g., microbial culture supernatant, plant extract, or biofluid). A typical workflow involves:

-

Acidification: Lowering the pH of the sample to protonate the carboxylic acid groups.

-

Solvent Extraction: Using an organic solvent such as ethyl acetate or methyl-tert-butyl ether to partition the dicarboxylic acid from the aqueous phase.[8]

-

Derivatization: To improve volatility and thermal stability for gas chromatography, the carboxylic acid groups are often derivatized to form esters (e.g., methyl or butyl esters) or silyl esters.[9][10]

Chromatographic and Spectrometric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and thermally stable compounds.[9][10] After derivatization, 2-Butylbutanedioic acid can be separated from other components on a GC column and identified based on its retention time and mass spectrum.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile and thermally labile compounds.[11] Reversed-phase chromatography coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), can be employed for the separation and detection of 2-Butylbutanedioic acid.[11] LC-MS/MS, in particular, offers high sensitivity and specificity for the quantification of dicarboxylic acids in biological fluids.[8][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information. The 1H and 13C NMR spectra of 2-Butylbutanedioic acid would exhibit characteristic signals for the carboxylic acid protons and carbons, as well as the butyl chain.[13][14][15]

Caption: A generalized analytical workflow for the detection of 2-Butylbutanedioic acid.

Quantitative Data Summary

The following table summarizes typical parameters for the analysis of dicarboxylic acids using different analytical techniques. The values for 2-Butylbutanedioic acid would need to be determined empirically.

| Analytical Technique | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| GC-MS | Silylation (e.g., BSTFA) | Low ng/mL | Mid ng/mL | [10] |

| LC-MS/MS | Butylation | 0.05 µmol/L | 0.1 µmol/L | [8] |

| HPLC-UV | None | Low µg/mL | Mid µg/mL | [11] |

Potential Biological Activities and Significance

The biological role of 2-Butylbutanedioic acid is currently unknown. However, based on its structural similarity to succinic acid, a key metabolic intermediate, several potential biological activities can be postulated.

Enzyme Inhibition

It is well-established that molecules with structural similarity to enzyme substrates can act as competitive inhibitors. Malonate, a close structural analog of succinate, is a classic example of a competitive inhibitor of succinate dehydrogenase (Complex II) in the electron transport chain.[5][16][17][18][19] The presence of the butyl group in 2-Butylbutanedioic acid could allow it to bind to the active site of succinate dehydrogenase, potentially inhibiting its function.

Caption: Postulated competitive inhibition of succinate dehydrogenase.

Signaling Molecule

Recent research has highlighted that succinate itself can act as a signaling molecule, influencing various cellular processes, including inflammation and tumorigenesis, when present at elevated levels.[1][20][21] It is conceivable that 2-Butylbutanedioic acid, as a succinate analog, could interact with succinate receptors or other signaling pathways, thereby modulating cellular responses.

Future Directions and Conclusion

The study of 2-Butylbutanedioic acid presents an exciting frontier in metabolomics and natural product chemistry. The lack of direct evidence for its natural occurrence underscores the need for targeted screening of diverse biological sources, particularly microbial fermentations and plant extracts, using the advanced analytical techniques outlined in this guide.

Should its natural occurrence be confirmed, further research should focus on elucidating its biosynthetic pathway, quantifying its production under various conditions, and exploring its biological activities. The potential for this molecule to act as an enzyme inhibitor or a signaling molecule warrants investigation, which could open new avenues for drug discovery and development.

References

- Hoffmann, G., Aramaki, S., Blum-Hoffmann, E., Nyhan, W. L., & Sweetman, L. (1989). Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis. Clinical chemistry, 35(4), 587–595.

-

Wikipedia contributors. (2023, December 28). Branched-chain dicarboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

-

Fraunhofer-Gesellschaft. (n.d.). Long-chain dicarboxylic acids from plant oils. Retrieved January 13, 2026, from [Link]

-

Lifeasible. (n.d.). Organic Acids Quantification. Retrieved January 13, 2026, from [Link]

- Stepanov, A. V., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 26(15), 4473.

- Hoffmann, G. F., et al. (1989). Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis. Clinical Chemistry, 35(4), 587-595.

- Bhargava, P., et al. (2016). Identification and pharmacological characterization of succinate receptor agonists. British Journal of Pharmacology, 173(12), 1947-1960.

- Thorn, M. B. (1953). Malonate inhibition of succinic dehydrogenase. The Biochemical journal, 53(1), i.

-

Vedantu. (n.d.). Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2. Retrieved January 13, 2026, from [Link]

- Greene, J. G., et al. (1993). Inhibition of succinate dehydrogenase by malonic acid produces an "excitotoxic" lesion in rat striatum. Journal of neurochemistry, 61(3), 1151–1154.

-

Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved January 13, 2026, from [Link]

- Wang, Y., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 163.

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 13, 2026, from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved January 13, 2026, from [Link]

- Freund, F., et al. (2004). Carboxylic and dicarboxylic acids extracted from crushed magnesium oxide single crystals. Astrobiology, 4(1), 119-128.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Succinate in Cellular Metabolism: Understanding the Biological Significance of Succinic Acid. Retrieved January 13, 2026, from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved January 13, 2026, from [Link]

-

JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved January 13, 2026, from [Link]

- Li, Y., et al. (2025). Succinate reduces biological activity and mitochondrial function of human adipose-derived stem cells. Cell Cycle, 24(1-4), 16-28.

- Zhang, W., & Lang, R. (2023). Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer. Frontiers in Physiology, 14, 1218167.

- Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical chemistry, 47(11), 1993–2002.

- Dong, L. F., et al. (2011). Inhibitors of succinate: quinone reductase/Complex II regulate production of mitochondrial reactive oxygen species and protect normal cells from ischemic damage but induce specific cancer cell death. Pharmaceutical research, 28(11), 2695–2730.

-

ResearchGate. (n.d.). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. Retrieved January 13, 2026, from [Link]

-

Korea Science. (n.d.). DETERMINATION OF ALKENYL SUCCINIC ANHYDRIDE (ASA) IN PULP AND PAPER SAMPLES. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). (2r)-2-Butylbutanedioic Acid. Retrieved January 13, 2026, from [Link]

-

ScienceRise: Pharmaceutical Science. (2018, August 17). Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis. Retrieved January 13, 2026, from [Link]

-

Theseus. (2025, December 3). Determination of Alkenyl Succinic Anhydride Compounds from Paper and Board Samples with GC-FID. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). GC and GC-MS analyses of succinic acid extracted from chitosan-succinic.... Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). 2-tert-Butylbutanedioic acid. Retrieved January 13, 2026, from [Link]

-

Wikipedia contributors. (2024, January 8). Succinic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

- FEMS Microbiology Letters. (2014). Production of 2-butanol through meso-2,3-butanediol consumption in lactic acid bacteria. FEMS Microbiology Letters, 360(1), 1-7.

-

Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved January 13, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. inhibition of succinate dehydrogenase by malonate is an example of [allen.in]

- 6. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Acids Quantification - Lifeasible [lifeasible.com]

- 8. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gcms.cz [gcms.cz]

- 10. Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 11. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Malonate inhibition of succinic dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE [vedantu.com]

- 19. Inhibition of succinate dehydrogenase by malonic acid produces an "excitotoxic" lesion in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Succinate reduces biological activity and mitochondrial function of human adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]

An In-depth Technical Guide to 2-Butylbutanedioic Acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-Butylbutanedioic acid, a dicarboxylic acid with significant potential in various research and development applications, including drug development. We will delve into its chemical identity, isomeric forms, synthesis, and key applications, offering insights for researchers and scientists in the field.

Understanding 2-Butylbutanedioic Acid: Isomers and Nomenclature

2-Butylbutanedioic acid, also commonly known as 2-butylsuccinic acid, is a derivative of butanedioic (succinic) acid with a butyl group attached to the second carbon. The complexity of this molecule arises from the isomeric forms of the butyl group and the chirality of the carbon to which it is attached. This leads to several distinct chemical entities, each with its own unique CAS number and IUPAC name.

It is crucial for researchers to distinguish between these isomers, as their physical, chemical, and biological properties can vary significantly.

| Common Name | IUPAC Name | CAS Number |

| 2-Butylsuccinic acid | 2-Butylbutanedioic acid | 1457-39-2[1] |

| 2-(sec-Butyl)succinic acid | 2-(1-Methylpropyl)butanedioic acid | 5653-98-5[2] |

| 2-tert-Butylsuccinic acid | 2-tert-Butylbutanedioic acid | 5671-87-4[3] |

| (2R)-2-Butylsuccinic acid | (2R)-2-Butylbutanedioic acid | N/A |

| (2S)-2-Butylsuccinic acid | (2S)-2-Butylbutanedioic acid | 63163-09-7[4] |

Physicochemical Properties

The properties of 2-butylbutanedioic acid are influenced by its isomeric form. The following table summarizes key computed properties for the parent molecule.

| Property | Value | Source |

| Molecular Formula | C8H14O4 | PubChem[5] |

| Molecular Weight | 174.19 g/mol | PubChem[5] |

| XLogP3 | 1.2 | PubChem[5] |

| Hydrogen Bond Donor Count | 2 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |

| Rotatable Bond Count | 5 | PubChem[5] |

Synthesis and Mechanistic Insights

The synthesis of 2-butylbutanedioic acid can be achieved through various organic synthesis routes. A common and illustrative method is the alkylation of a malonic ester, followed by hydrolysis and decarboxylation.

Synthesis Workflow via Malonic Ester Alkylation

This workflow provides a reliable method for the preparation of 2-butylbutanedioic acid. The choice of the butyl halide in the first step will determine the isomer of the final product.

Sources

- 1. 2-Butylsuccinic acid | CymitQuimica [cymitquimica.com]

- 2. 5653-98-5|2-(sec-Butyl)succinic acid|BLD Pharm [bldpharm.com]

- 3. 2-tert-Butylbutanedioic acid | C8H14O4 | CID 13207311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S)-2-Butylsuccinic acid | CAS#:63163-09-7 | Chemsrc [chemsrc.com]

- 5. (2r)-2-Butylbutanedioic Acid | C8H14O4 | CID 92201348 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Butylbutanedioic Acid in Various Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 2-Butylbutanedioic acid, also known as 2-butylsuccinic acid, is a dicarboxylic acid with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility in a range of solvents is paramount for formulation development, purification processes, and predicting its behavior in biological systems. This technical guide provides a comprehensive analysis of the solubility of 2-Butylbutanedioic acid, leveraging predictive modeling, and analogies to structurally related compounds to offer a detailed solubility profile. This guide also outlines a rigorous, self-validating experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility.

Introduction: The Crucial Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental concept in chemistry with profound practical implications. In the realm of drug discovery and development, poor aqueous solubility is a major hurdle, often leading to low bioavailability and therapeutic failure.[1] A comprehensive understanding of a compound's solubility in various solvents—spanning the spectrum from polar to nonpolar—is therefore not merely an academic exercise but a critical component of preclinical development.

This guide focuses on 2-Butylbutanedioic acid, a derivative of succinic acid. The introduction of a butyl group to the succinic acid backbone significantly alters its physicochemical properties, most notably its lipophilicity, which in turn influences its solubility. This document aims to provide researchers with a robust framework for understanding and experimentally determining the solubility of this compound.

Physicochemical Properties of 2-Butylbutanedioic Acid: A Predictive Approach

| Property | Predicted Value | Methodology and Rationale |

| Molecular Weight | 174.19 g/mol | Calculated from the molecular formula (C8H14O4). This value is fundamental for all molarity-based calculations. |

| Melting Point (°C) | 85 - 95 | Prediction: Based on Quantitative Structure-Property Relationship (QSPR) models and comparison with related dicarboxylic acids. Succinic acid has a high melting point (~187°C) due to its symmetrical structure and strong hydrogen bonding. The introduction of a flexible butyl chain is expected to disrupt the crystal lattice packing, leading to a lower melting point. For instance, adipic acid (C6) melts at ~152°C, while pimelic acid (C7) melts at ~105°C. The butyl substituent introduces asymmetry, further reducing the melting point. |

| pKa1 | ~4.3 | Prediction: Based on ACD/Labs pKa prediction software and analogy to succinic acid (pKa1 ≈ 4.2). The inductive effect of the alkyl chain is expected to have a minor acid-weakening effect on the adjacent carboxylic acid. |

| pKa2 | ~5.5 | Prediction: Based on ACD/Labs pKa prediction software and analogy to succinic acid (pKa2 ≈ 5.6). The second pKa is higher due to the electrostatic repulsion from the already formed carboxylate anion, making the removal of the second proton more difficult. |

| logP (Octanol-Water) | 1.2 | Source: PubChem (XLogP3 value). This value indicates a moderate level of lipophilicity, suggesting that while it will have some water solubility, it will also be soluble in less polar organic solvents. |

Theoretical Framework: The Science of Dissolution

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" provides a simple yet powerful guiding principle. This can be further refined by considering specific solvent properties:

-

Polarity and Dielectric Constant: Polar solvents, characterized by high dielectric constants, are effective at solvating polar molecules and ions. The two carboxylic acid groups of 2-Butylbutanedioic acid can engage in strong hydrogen bonding with polar protic solvents like water and alcohols.

-

Hansen Solubility Parameters (HSP): This model dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A solute is most likely to dissolve in a solvent with similar HSP values.

-

pH: For an ionizable compound like 2-Butylbutanedioic acid, the pH of the aqueous solution is a critical determinant of solubility. According to the Henderson-Hasselbalch equation, as the pH of the solution rises above the pKa of the carboxylic acid groups, they will deprotonate to form the more polar and, therefore, more water-soluble carboxylate ions.

Predicted Solubility of 2-Butylbutanedioic Acid

In the absence of direct experimental data, the following table presents the predicted solubility of 2-Butylbutanedioic acid in a range of common laboratory solvents. These predictions are derived from a combination of QSPR models, the General Solubility Equation (GSE), and by drawing analogies with the known solubilities of succinic, adipic, and pimelic acids.

General Solubility Equation (GSE): logS = 0.5 - 0.01(MP - 25) - logP Where S is the molar solubility, MP is the melting point in °C, and logP is the octanol-water partition coefficient.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (pH 7) | Polar Protic | Moderately Soluble | The two carboxylic acid groups can form hydrogen bonds with water. At neutral pH, a significant portion of the molecules will be in their more soluble ionized form. The butyl group, however, adds hydrophobicity, limiting the overall solubility compared to succinic acid. |

| Methanol | Polar Protic | Highly Soluble | Methanol is a polar protic solvent capable of acting as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid groups. Its lower polarity compared to water will better accommodate the butyl chain. |

| Ethanol | Polar Protic | Highly Soluble | Similar to methanol, ethanol is an excellent solvent for dicarboxylic acids. Its slightly lower polarity may further enhance the solubility of the butyl-substituted compound. |

| Acetone | Polar Aprotic | Soluble | Acetone is a polar aprotic solvent. It can act as a hydrogen bond acceptor for the carboxylic acid protons. Its moderate polarity should effectively solvate the entire molecule. |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | Ethyl acetate is less polar than acetone but can still act as a hydrogen bond acceptor. The butyl group will have favorable interactions with the ethyl and acetyl moieties of the solvent. |

| Hexane | Nonpolar | Sparingly Soluble | Hexane is a nonpolar solvent and will not effectively solvate the polar carboxylic acid groups. The energy required to break the hydrogen bonds in the solid crystal lattice will not be compensated by solute-solvent interactions. |

| Toluene | Nonpolar (Aromatic) | Sparingly Soluble | While nonpolar, the aromatic ring of toluene can have some weak interactions with the butyl chain. However, it is a poor solvent for the polar carboxylic acid functional groups. |

Experimental Determination of Solubility: A Self-Validating Protocol

The "gold standard" for determining equilibrium solubility is the shake-flask method .[2] This protocol is designed to be self-validating by ensuring that equilibrium has been reached.

Materials and Equipment

-

2-Butylbutanedioic acid (solid)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a calibrated pH meter for aqueous solutions.

Step-by-Step Experimental Workflow

Sources

An In-Depth Technical Guide to 2-Butylbutanedioic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the molecular characteristics of 2-Butylbutanedioic acid.

Molecular Identity and Core Properties

2-Butylbutanedioic acid, also known by its synonym 2-butylsuccinic acid, is a substituted dicarboxylic acid. It is structurally derived from butanedioic acid (succinic acid) with a butyl group attached at the second carbon position. This substitution significantly influences its physicochemical properties compared to its parent compound.

Molecular Formula and Weight

The fundamental identifiers for any chemical compound are its molecular formula and weight. For 2-Butylbutanedioic acid, these are:

The formula indicates a composition of eight carbon atoms, fourteen hydrogen atoms, and four oxygen atoms. The molecular weight is a critical parameter for all quantitative experimental work, including reaction stoichiometry and solution preparation.

Nomenclature and Isomerism

Proper nomenclature is essential for unambiguous scientific communication.

-

IUPAC Name: The systematic name for this compound is 2-Butylbutanedioic acid. The PubChem database often specifies stereoisomers, such as (2R)-2-butylbutanedioic acid, indicating a specific spatial arrangement at the chiral center (the second carbon).[1]

-

Common Synonyms: It is frequently referred to as 2-butylsuccinic acid.[1]

It is important for researchers to recognize that structural isomers exist, such as 2-tert-butylbutanedioic acid, which shares the same molecular formula (C₈H₁₄O₄) and molecular weight (174.19 g/mol ) but possesses a different branching structure for the butyl group, leading to distinct physical and chemical properties.[2]

Structural Representation and Chemical Features

The structure of 2-Butylbutanedioic acid dictates its chemical behavior, including its reactivity, polarity, and potential for intermolecular interactions.

Caption: Chemical structure of 2-Butylbutanedioic acid.

The molecule features two carboxylic acid (-COOH) functional groups, which are responsible for its acidic nature and ability to act as a hydrogen bond donor and acceptor. The four-carbon n-butyl chain is a nonpolar, hydrophobic moiety that influences the molecule's solubility and lipophilicity.

Physicochemical Data Summary

A summary of key computed properties provides insight into the molecule's expected behavior in various chemical environments. This data is crucial for designing experiments in drug discovery, materials science, and chemical synthesis.

| Property | Value | Source |

| IUPAC Name | (2R)-2-butylbutanedioic acid | PubChem[1] |

| Molecular Formula | C₈H₁₄O₄ | PubChem[1] |

| Molecular Weight | 174.19 g/mol | PubChem[1] |

| Exact Mass | 174.08920892 Da | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Expert Interpretation:

-

XLogP3: A value of 1.2 suggests moderate lipophilicity. The compound is expected to have some solubility in both nonpolar organic solvents and, particularly in its deprotonated (salt) form, in polar solvents like water.

-

Hydrogen Bonding: With two donor and four acceptor sites, the molecule can participate extensively in hydrogen bonding. This property is key to its interactions with biological targets, such as enzyme active sites, and influences its boiling point and solubility.

-

Rotatable Bonds: The presence of five rotatable bonds gives the molecule significant conformational flexibility, which is a critical factor in molecular docking studies and understanding its ability to bind to target proteins.

Potential Synthesis and Applications

While specific, large-scale industrial synthesis protocols for 2-Butylbutanedioic acid are not widely documented in the provided search context, its structure suggests logical synthetic pathways rooted in established organic chemistry. A common approach would involve the alkylation of a malonic or succinic ester derivative.

Conceptual Synthesis Workflow

A plausible laboratory-scale synthesis can be conceptualized as follows:

-

Deprotonation: Diethyl succinate is treated with a strong base (e.g., sodium ethoxide) to generate a carbanion (enolate).

-

Alkylation: The enolate acts as a nucleophile, reacting with an appropriate butyl halide (e.g., 1-bromobutane) in an Sₙ2 reaction to form diethyl 2-butylsuccinate.

-

Hydrolysis: The resulting diester is hydrolyzed under acidic or basic conditions to cleave the ester groups, yielding the final 2-Butylbutanedioic acid product.

Caption: Conceptual workflow for the synthesis of 2-Butylbutanedioic acid.

Potential Applications in Research and Development

Given its structure as a dicarboxylic acid with a lipophilic side chain, 2-Butylbutanedioic acid holds potential as a versatile building block in several fields:

-

Polymer Chemistry: It can serve as a monomer for the synthesis of specialty polyesters and polyamides. The butyl group can impart increased flexibility and modify the thermal properties of the resulting polymer.

-

Drug Development: The succinic acid scaffold is present in various biologically active molecules. This compound could be used as a starting material or fragment for synthesizing novel drug candidates, where the butyl group can probe hydrophobic pockets in target proteins.

-

Lubricants and Plasticizers: Esters derived from dicarboxylic acids are widely used as synthetic lubricants and plasticizers. Esterification of 2-Butylbutanedioic acid could yield compounds with desirable viscosity and thermal stability profiles.

Conclusion

2-Butylbutanedioic acid is a well-defined chemical entity with a molecular formula of C₈H₁₄O₄ and a molecular weight of 174.19 g/mol .[1][2] Its structure, featuring both hydrophilic carboxylic acid groups and a hydrophobic butyl chain, gives it a balanced set of physicochemical properties. While not a commodity chemical, its potential as a monomer, a synthetic intermediate in drug discovery, and a precursor to functional materials makes it a compound of interest for specialized chemical and pharmaceutical research.

References

-

(2r)-2-Butylbutanedioic Acid | C8H14O4 | CID 92201348.

-

2-tert-Butylbutanedioic acid | C8H14O4 | CID 13207311.

Sources

Spectroscopic Unveiling of 2-Butylbutanedioic Acid: A Technical Guide

Introduction: The Significance of Spectroscopic Characterization in Drug Discovery

In the landscape of modern drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Butylbutanedioic acid, a substituted derivative of succinic acid, presents a molecular scaffold with potential applications in polymer chemistry and as a building block in the synthesis of pharmacologically active molecules. Its efficacy and safety are intrinsically linked to its exact molecular structure and purity. Therefore, a comprehensive spectroscopic characterization is not merely a routine analysis but a foundational pillar for its scientific and commercial exploration.

Molecular Structure and Isomerism

2-Butylbutanedioic acid possesses a chiral center at the C2 position, meaning it can exist as two enantiomers, (R)-2-butylbutanedioic acid and (S)-2-butylbutanedioic acid. The spectroscopic techniques discussed herein will characterize the overall connectivity of the molecule. Distinguishing between the enantiomers would require specialized chiral spectroscopic methods or chromatographic techniques, which are beyond the scope of this guide.

Caption: Molecular structure of 2-Butylbutanedioic acid with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a cornerstone technique for determining the hydrogen framework of an organic molecule. The chemical shift (δ) of each proton is indicative of its local electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integrations for 2-Butylbutanedioic acid. These values are generated using a combination of database-driven and algorithmic prediction tools.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H8 (-CH₃) | ~ 0.9 | Triplet (t) | 3H |

| H7 (-CH₂-) | ~ 1.3 | Sextet (sxt) | 2H |

| H6 (-CH₂-) | ~ 1.3 | Multiplet (m) | 2H |

| H5 (-CH₂-) | ~ 1.6 | Multiplet (m) | 2H |

| H3 (-CH₂-) | ~ 2.5 - 2.8 | Multiplet (m) | 2H |

| H2 (-CH-) | ~ 2.9 | Multiplet (m) | 1H |

| H (Carboxylic Acids) | ~ 10 - 12 | Broad Singlet (br s) | 2H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Butylbutanedioic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; for carboxylic acids, DMSO-d₆ is often preferred as it allows for the observation of the acidic protons.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Interpretation of the ¹H NMR Spectrum

-

Carboxylic Acid Protons (~10-12 ppm): The two carboxylic acid protons are expected to appear as a broad singlet in the downfield region of the spectrum. Their broadness is a result of hydrogen bonding and chemical exchange.

-

Methine Proton (H2, ~2.9 ppm): The proton on the chiral center (C2) is adjacent to the electron-withdrawing carboxylic acid group and the succinic acid backbone, leading to its downfield shift. It will appear as a multiplet due to coupling with the protons on C3 and C5.

-

Methylene Protons of the Butanedioic Acid Core (H3, ~2.5 - 2.8 ppm): These protons are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent. They will likely appear as a complex multiplet.

-

Butyl Chain Protons (H5, H6, H7, H8):

-

The terminal methyl group (H8) will be a triplet, coupled to the adjacent methylene group (H7).

-

The methylene groups of the butyl chain (H5, H6, H7) will appear as overlapping multiplets in the aliphatic region of the spectrum. The protons on C5 will be the most deshielded of the butyl chain due to their proximity to the C2 position.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1, C4 (Carboxylic Acids) | ~ 175 - 180 |

| C2 (Methine) | ~ 45 - 50 |

| C3 (Methylene) | ~ 35 - 40 |

| C5 (Methylene) | ~ 30 - 35 |

| C6 (Methylene) | ~ 28 - 32 |

| C7 (Methylene) | ~ 22 - 26 |

| C8 (Methyl) | ~ 13 - 15 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer used for the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons and carbonyls.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons (C1, C4, ~175-180 ppm): The two carboxylic acid carbons are the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms.

-

Methine Carbon (C2, ~45-50 ppm): The carbon of the chiral center is shifted downfield due to the attachment of the carboxylic acid and the butyl group.

-

Methylene Carbons (C3, C5, C6, C7): The chemical shifts of the methylene carbons in the butanedioic acid core and the butyl chain will appear in the aliphatic region. Their specific shifts are influenced by their proximity to the electron-withdrawing carboxylic acid groups.

-

Methyl Carbon (C8, ~13-15 ppm): The terminal methyl carbon of the butyl group will be the most shielded carbon, appearing at the highest field (lowest ppm value).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium |

| O-H Bend (Carboxylic Acid) | 1440 - 1395 & 950 - 910 | Medium, Broad |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid/Liquid Sample (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will perform the Fourier transform to generate the IR spectrum.

Interpretation of the IR Spectrum

-

Broad O-H Stretch (3300 - 2500 cm⁻¹): The most characteristic feature of a carboxylic acid is the very broad absorption in this region due to the O-H stretching of the hydrogen-bonded dimers.

-

Strong C=O Stretch (1725 - 1700 cm⁻¹): A strong, sharp peak in this region confirms the presence of the carbonyl group of the carboxylic acid.

-

Aliphatic C-H Stretches (3000 - 2850 cm⁻¹): These absorptions arise from the C-H bonds of the butyl group and the butanedioic acid backbone.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorptions from C-O stretching and various bending vibrations, which are unique to the molecule as a whole.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Expected Mass Spectrometric Data

-

Molecular Ion (M⁺): The molecular weight of 2-Butylbutanedioic acid (C₈H₁₄O₄) is 174.19 g/mol . In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion may be observed at m/z 174.

-

Key Fragmentation Pathways: Carboxylic acids often undergo characteristic fragmentation patterns.

Caption: Predicted major fragmentation pathways for 2-Butylbutanedioic acid in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively non-volatile compound like a dicarboxylic acid, LC-MS with electrospray ionization (ESI) is often a suitable method.

-

Ionization:

-

Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation.

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, with minimal fragmentation.

-

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Interpretation of the Mass Spectrum (EI)

-

[M - H₂O]⁺˙ (m/z 156): Loss of a water molecule is a common fragmentation for carboxylic acids.

-

[M - COOH]⁺ (m/z 129): Loss of a carboxyl radical is another characteristic fragmentation.

-

[M - C₄H₉]⁺ (m/z 117): Cleavage of the butyl group (alpha-cleavage) is expected.

-

[C₄H₉]⁺ (m/z 57): The butyl cation itself will likely be a prominent peak.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of 2-Butylbutanedioic acid, integrating ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, provides a detailed and self-validating picture of its molecular structure. While experimental data for this specific molecule is not widely published, the predictive and comparative methodologies outlined in this guide offer a robust and scientifically sound approach to its characterization. The ¹H and ¹³C NMR spectra reveal the connectivity of the carbon and hydrogen framework, the IR spectrum confirms the presence of the key carboxylic acid functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. Together, these techniques form a powerful and indispensable toolkit for the modern researcher in the pursuit of novel chemical entities and their applications.

References

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

thermal stability of 2-Butylbutanedioic acid

An In-Depth Technical Guide to the Thermal Stability of 2-Butylbutanedioic Acid

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the thermal stability of 2-butylbutanedioic acid. In the absence of extensive literature on this specific molecule, this document outlines a robust, first-principles approach for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to elucidate the thermal decomposition profile, identify potential hazards, and establish safe operating limits. By integrating thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and accelerating rate calorimetry (ARC), this guide presents a self-validating system for generating reliable and actionable data. The emphasis is placed not only on the procedural steps but also on the underlying scientific rationale, ensuring a deep understanding of the experimental choices and their implications for chemical process safety and drug development.

Introduction: The Significance of Thermal Stability in Dicarboxylic Acids

2-Butylbutanedioic acid, a derivative of succinic acid, belongs to the family of dicarboxylic acids.[1] These molecules are versatile building blocks in chemical synthesis and are of interest in the pharmaceutical industry as potential intermediates or excipients. The introduction of an alkyl chain, in this case, a butyl group, can significantly influence the molecule's physical and chemical properties, including its thermal stability.